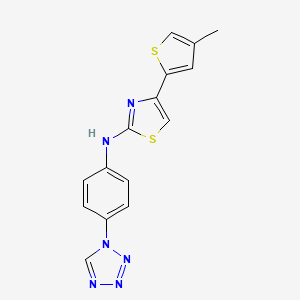

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine

Description

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine is a thiazol-2-amine derivative featuring a 4-methylthiophen-2-yl group at the 4-position of the thiazole ring and a 4-(1H-tetrazol-1-yl)phenyl group as the N-substituent.

Properties

IUPAC Name |

4-(4-methylthiophen-2-yl)-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6S2/c1-10-6-14(22-7-10)13-8-23-15(18-13)17-11-2-4-12(5-3-11)21-9-16-19-20-21/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENDZDJQFDNOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine typically involves multiple steps, starting with the preparation of the tetrazole and thiophene derivatives. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale batch processes, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and triethylorthoformate.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine is studied for its potential biological activity. It may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine: In the medical field, this compound has shown promise in drug discovery and development. Its potential as an anti-inflammatory, antimicrobial, or anticancer agent is being explored.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiazol-2-Amine Core

The thiazole core is a common scaffold in medicinal chemistry due to its metabolic stability and capacity for diverse substitution. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in 4o increases polarity and melting point (195°C) compared to 4-methoxyphenyl derivatives (e.g., 4g, 122°C) .

- Tetrazole vs.

- Thiophene vs. Furan : The 4-methylthiophen-2-yl group in the target compound may improve lipophilicity and π-π stacking compared to the 2,5-dimethylfuran-3-yl group in .

Characterization Data

Trends : Higher melting points in chlorinated derivatives (e.g., 4o) suggest stronger intermolecular interactions. Triazolylmethyl groups (4g, 4o) exhibit distinct CH₂ proton signals (~5.0 ppm), while tetrazole derivatives show aromatic proton splitting near 7.0–8.5 ppm .

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine, a compound with a molecular formula of C15H12N6S2 and a molecular weight of 340.42 g/mol, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a tetrazole ring linked to a phenyl group, along with a thiazole moiety and a methylthiophene substituent. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, focusing on its cytotoxic effects against cancer cell lines and its antimicrobial properties.

1. Cytotoxicity Studies

A significant aspect of the research surrounding this compound involves its cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives containing the tetrazole and thiazole structures exhibit varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 (Lung) | 12.5 | Moderate cytotoxicity observed . |

| HTB-140 (Breast) | 10.0 | Significant cytotoxic effects noted . |

| HaCaT (Skin) | 25.0 | Lower toxicity compared to cancer cell lines . |

In one study, the compound demonstrated enhanced activity compared to initial thiourea connections, indicating that structural modifications can lead to improved efficacy against cancer cells .

2. Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for various bacterial strains:

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Study 1: Antitumor Activity

In a study published in Der Pharma Chemica, researchers synthesized various thiazole derivatives containing tetrazole rings and evaluated their antitumor activity using the Alamar Blue assay on multiple human tumor cell lines. The findings indicated that certain derivatives exhibited promising antitumor properties, particularly against cervical and ovarian cancer cell lines .

Case Study 2: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of tetrazole-based compounds against standard bacterial strains. The results revealed that some derivatives showed MIC values significantly lower than those of established antibiotics like Ciprofloxacin, highlighting their potential as effective antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.